molecular formula C8H8O3 B1212545 4-Hydroxymethylsalicylaldehyde CAS No. 156605-23-1

4-Hydroxymethylsalicylaldehyde

Cat. No.: B1212545
CAS No.: 156605-23-1
M. Wt: 152.15 g/mol
InChI Key: OWAQGWDSFNLJGH-UHFFFAOYSA-N
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Description

4-hydroxymethylsalicylaldehyde is a member of the class of benzaldehydes that is salicylaldehyde in which the hydrogen meta- to the phenolic hydroxy group is substituted by a hydroxymethyl group. It is a member of benzaldehydes, a member of phenols and an aromatic primary alcohol. It derives from a salicylaldehyde.

Scientific Research Applications

Synthesis and Chemical Properties

4-Hydroxymethylsalicylaldehyde is a compound that has been explored in various synthetic and chemical processes. For example, its derivatives, such as 4-Methoxysalicylaldehyde, are utilized in the preparation of organic compounds and therapeutic agents. The synthesis method involves selective monomethylation, providing higher yields and cost-effectiveness (Jin, Zhang, Yan, & Ma, 2012). Similarly, studies on salicylideneamine derivatives, like N-(3-hydroxysalicylidene)-4-methoxyaniline, have contributed to understanding the tautomeric polymorphism in these compounds, revealing diverse molecular structures and hydrogen bonding interactions (Pizzala, Carles, Stone, & Thévand, 2000).

Catalysis and Organic Synthesis

In catalysis, this compound-based ligands have been employed to create metal complexes with varying geometries and nuclearities. These complexes have shown potential in various organic reactions, such as asymmetric aldol reactions, highlighting the versatility of these compounds in synthetic chemistry (Vrdoljak et al., 2023). Additionally, Schiff base molecules derived from this compound, such as those synthesized from 4-nitrosalicylaldehyde, have been explored for their potential in selective ion recognition, which could have implications in sensor technologies (Sathyapalan, Zhou, Kar, Zhou, & Su, 2009).

Biomedical Applications

From a biomedical perspective, derivatives of this compound have been investigated for their potential in drug delivery systems. For instance, hydrogels incorporating components like hydroxyethyl methacrylate (HEMA) and derivatives of this compound show promise in ocular drug delivery, with improved drug affinity and sustained release rates (Ribeiro et al., 2011). Additionally, research into polyhydroxyalkanoates, which can be synthesized from this compound derivatives, reveals their utility in tissue engineering due to their biodegradability and favorable mechanical properties (Chen & Wu, 2005).

Chemical Analysis and Environmental Applications

In chemical analysis, derivatives of this compound, like 4-Hydroxybenzoic acid, are utilized as trapping agents in studying radical generation during biological processes such as cerebral ischemia (Liu et al., 2002). This highlights its role in advanced analytical methodologies to understand complex biochemical events.

Safety and Hazards

4-Hydroxymethylsalicylaldehyde may cause skin irritation, serious eye irritation, and respiratory irritation. It is also toxic to aquatic life .

Future Directions

While specific future directions for 4-Hydroxymethylsalicylaldehyde are not mentioned in the literature, hydrogels have been applied in the treatment of oral diseases and defect repair due to their three-dimensional network structure . This suggests potential applications for this compound in the development of new materials for medical applications.

Properties

IUPAC Name

2-hydroxy-4-(hydroxymethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3/c9-4-6-1-2-7(5-10)8(11)3-6/h1-3,5,9,11H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWAQGWDSFNLJGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CO)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40349662
Record name 4-Hydroxymethylsalicylaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156605-23-1
Record name 2-Hydroxy-4-(hydroxymethyl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=156605-23-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxymethylsalicylaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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